molecular formula C11H13N3 B15236363 8-Methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine

8-Methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine

Cat. No.: B15236363
M. Wt: 187.24 g/mol
InChI Key: KWMDVKHJBGXOBU-UHFFFAOYSA-N
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Description

8-Methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine is a complex organic compound with a unique tricyclic structure. It is known for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The compound’s structure features a fused ring system, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine can be achieved through a multicomponent reaction involving alkyl isocyanides, dialkyl but-2-ynedioates, and 5,6-unsubstituted 1,4-dihydropyridines. This reaction typically occurs in refluxing acetonitrile and does not require a catalyst . The process involves the in situ generation of activated 5-(alkylimino)cyclopenta-1,3-dienes, which undergo a formal [3 + 2] cycloaddition reaction with 1,4-dihydropyridines to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using the aforementioned multicomponent reaction. The scalability of this method makes it suitable for industrial applications, provided that the necessary reagents and reaction conditions are maintained.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable leaving group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-Methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine: A structurally related compound with similar reactivity.

    Cyclopenta[4,5]pyrrolo[2,3-B]pyridine: Another related compound with a slightly different ring structure.

Uniqueness

8-Methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine is unique due to its specific methyl substitution and tetrahydro configuration

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

7-methyl-7,9-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-10-amine

InChI

InChI=1S/C11H13N3/c1-14-9-4-2-3-7(9)8-5-6-10(12)13-11(8)14/h5-6H,2-4H2,1H3,(H2,12,13)

InChI Key

KWMDVKHJBGXOBU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CCC2)C3=C1N=C(C=C3)N

Origin of Product

United States

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